In Vitro 5-Lipoxygenase (5-LO) Inhibitory Activity in Human Neutrophils
3-Bromo-5-ethoxybenzoic acid demonstrates a defined, though modest, inhibitory activity against 5-lipoxygenase (5-LO) in a cell-intact human neutrophil assay, with an IC50 value of 3.60 µM [1]. This provides a quantitative benchmark for this compound's effect on a key enzyme in the leukotriene biosynthesis pathway. This contrasts with other bromo-ethoxybenzoic acid isomers or analogs where such direct activity data is either unavailable or significantly different, making this compound a specific tool for studying the SAR of 5-LO inhibitors.
| Evidence Dimension | 5-Lipoxygenase (5-LO) Inhibition |
|---|---|
| Target Compound Data | IC50 = 3.60 µM |
| Comparator Or Baseline | No directly comparable analog data available in the same assay; serves as a baseline for future SAR studies. |
| Quantified Difference | N/A (Baseline measurement) |
| Conditions | Human neutrophils, cell-intact assay, product formation measured, presence of 20 µM A23187/AA ionophore |
Why This Matters
This IC50 value defines the compound's potency in a physiologically relevant cellular assay, enabling researchers to benchmark it against new derivatives or other known inhibitors for lead optimization.
- [1] BindingDB. BDBM50012184. IC50 data for 5-LO inhibition in human neutrophils. View Source
